molecular formula C7H12Cl2N4O B6160865 2-amino-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one dihydrochloride CAS No. 2648941-90-4

2-amino-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one dihydrochloride

Cat. No.: B6160865
CAS No.: 2648941-90-4
M. Wt: 239.1
InChI Key:
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Description

2-amino-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one dihydrochloride: is a bicyclic heterocyclic compound that belongs to the pyrido[3,4-d]pyrimidin-4-one class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one dihydrochloride typically involves multiple steps, starting with the formation of the pyrido[3,4-d]pyrimidin-4-one core. One common synthetic route includes the reaction of 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles with guanidine in the presence of a base such as sodium methoxide (NaOMe) in methanol (MeOH). The reaction conditions are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in its dihydrochloride form.

Chemical Reactions Analysis

Types of Reactions

2-amino-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one dihydrochloride: can undergo various chemical reactions, including:

  • Oxidation: : Converting the compound to its oxidized derivatives.

  • Reduction: : Reducing the compound to form different reduced forms.

  • Substitution: : Replacing one or more atoms or groups in the compound with other atoms or groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can have different biological and chemical properties, making them useful for various applications.

Scientific Research Applications

2-amino-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one dihydrochloride: has several scientific research applications:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules.

  • Biology: : Studied for its potential biological activities, such as enzyme inhibition.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-amino-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes, leading to the modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-amino-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one dihydrochloride: is compared with other similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrimidopyrimidines [_{{{CITATION{{{4{Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ]1,2,4 ...[{{{CITATION{{{2{Bicyclic 6 + 6 systems: the chemistry of pyrimido[4,5-d]pyrimidines and ...](https://pubs.rsc.org/en/content/articlepdf/2019/ra/c9ra05687d). These compounds share structural similarities but may have different biological activities and applications[{{{CITATION{{{_2{Bicyclic 6 + 6 systems: the chemistry of pyrimido[4,5-d]pyrimidines and ...](https://pubs.rsc.org/en/content/articlepdf/2019/ra/c9ra05687d). The uniqueness of This compound

Properties

CAS No.

2648941-90-4

Molecular Formula

C7H12Cl2N4O

Molecular Weight

239.1

Purity

95

Origin of Product

United States

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